N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride
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Overview
Description
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a heterocyclic compound with the molecular formula C13H22ClN5. It is primarily used in research settings and is known for its unique chemical structure, which includes a cyclopropyl group and a piperidin-2-ylmethyl group attached to a pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and piperidin-2-ylmethyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of existing groups with new functional groups .
Scientific Research Applications
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine: A similar compound with a dimethyl group instead of the piperidin-2-ylmethyl group.
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds are structurally related and have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors.
Uniqueness
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-N-cyclopropyl-6-N-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5.ClH/c1-2-6-14-11(3-1)8-15-12-7-13(17-9-16-12)18-10-4-5-10;/h7,9-11,14H,1-6,8H2,(H2,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHJBTYHZDKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC2=CC(=NC=N2)NC3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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